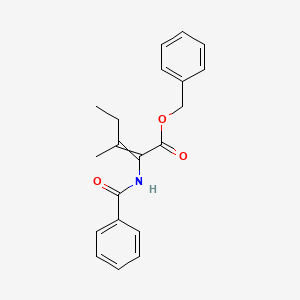![molecular formula C35H54O B14507007 3-[(1-Phenylethenyl)oxy]cholestane CAS No. 64714-04-1](/img/structure/B14507007.png)
3-[(1-Phenylethenyl)oxy]cholestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Phenylethenyl)oxy]cholestane is a synthetic derivative of cholestane, a saturated tetracyclic triterpene. Cholestane itself is a diagenetic product of cholesterol and is often found in petroleum deposits . The compound this compound contains 35 carbon atoms, 54 hydrogen atoms, and 1 oxygen atom .
Vorbereitungsmethoden
The synthesis of 3-[(1-Phenylethenyl)oxy]cholestane can be achieved through various synthetic routes. One common method involves the reaction of cholestane derivatives with phenylethenyl groups under specific conditions. For example, cholestane-3β,5α,6β-triol can be used as a reactant, and the synthesis can be carried out using either conventional or solid-state methods . The reaction conditions typically involve the use of catalysts such as palladium and phosphine, with the reaction proceeding at elevated temperatures .
Analyse Chemischer Reaktionen
3-[(1-Phenylethenyl)oxy]cholestane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of oxysterols, which are known to have various biological activities .
Wissenschaftliche Forschungsanwendungen
3-[(1-Phenylethenyl)oxy]cholestane has several scientific research applications. In chemistry, it is used as a model compound to study the behavior of cholestane derivatives. In biology and medicine, it is investigated for its potential cytotoxic effects on tumor cells. For example, cholestane-3β,5α,6β-triol, a related compound, has been shown to induce cell death in A549 cells via endoplasmic reticulum stress and autophagy activation . Additionally, the compound is used in the study of cholesterol metabolism and its role in various diseases .
Wirkmechanismus
The mechanism of action of 3-[(1-Phenylethenyl)oxy]cholestane involves its interaction with cellular components, leading to various biological effects. For instance, cholestane-3β,5α,6β-triol induces cell death in A549 cells by triggering endoplasmic reticulum stress and enhancing autophagy flux . This process involves the generation of reactive oxygen species, which mediate the stress response and autophagy, ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
3-[(1-Phenylethenyl)oxy]cholestane can be compared with other cholestane derivatives, such as cholestane-3β,5α,6β-triol and cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol. These compounds share similar structural features but differ in their functional groups and biological activities. For example, cholestane-3β,5α,6β-triol is known for its cytotoxic effects on tumor cells, while cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol has been studied for its binding affinity to human serum albumin . The unique phenylethenyl group in this compound distinguishes it from other cholestane derivatives and contributes to its specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
64714-04-1 |
|---|---|
Molekularformel |
C35H54O |
Molekulargewicht |
490.8 g/mol |
IUPAC-Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-(1-phenylethenoxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C35H54O/c1-24(2)11-10-12-25(3)31-17-18-32-30-16-15-28-23-29(36-26(4)27-13-8-7-9-14-27)19-21-34(28,5)33(30)20-22-35(31,32)6/h7-9,13-14,24-25,28-33H,4,10-12,15-23H2,1-3,5-6H3/t25-,28?,29?,30+,31-,32+,33+,34+,35-/m1/s1 |
InChI-Schlüssel |
BUFZBQQWGJGQFF-HONXXXHTSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)OC(=C)C5=CC=CC=C5)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=C)C5=CC=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


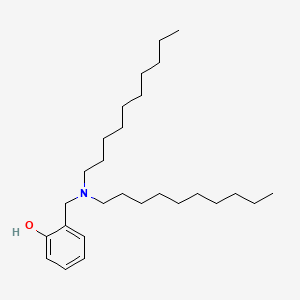
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
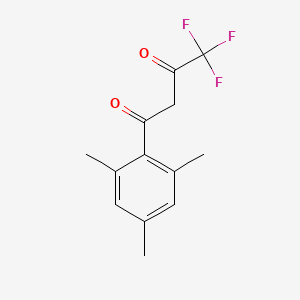
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)

![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)

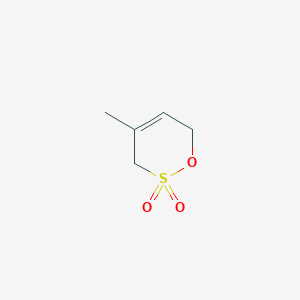

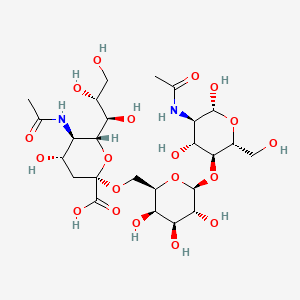
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
